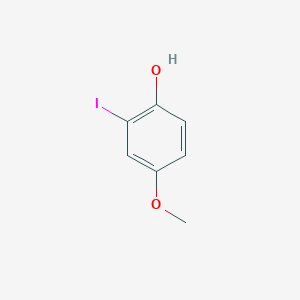

2-Iodo-4-methoxyphenol

Übersicht

Beschreibung

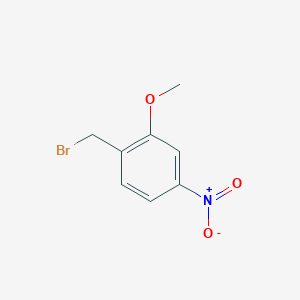

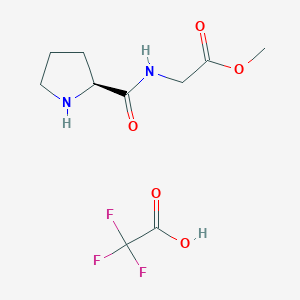

2-Iodo-4-methoxyphenol (2-I-4-MOP) is an organic compound with a molecular formula of C7H7IO. It is an aromatic compound with a phenol group and an iodide group attached to the benzene ring. It is a white crystalline solid that is soluble in water and ethanol. 2-I-4-MOP is used in various scientific research applications and has a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Thermochemistry and Hydrogen Bonding

Research on methoxyphenols, which include structural fragments similar to 2-Iodo-4-methoxyphenol, reveals their significance in forming strong intermolecular and intramolecular hydrogen bonds in condensed matter. These compounds, including 2-methoxyphenol and its derivatives, have been extensively studied for their thermodynamic properties (enthalpies of formation, vapor pressure, vaporization, sublimation, and fusion enthalpies) and their ability to form hydrogen-bonded complexes. Such research provides insights into the thermochemical behavior and molecular interactions of similar compounds like this compound (Varfolomeev et al., 2010).

Biomass and Pyrolysis Studies

This compound and its related compounds are used as proxies for terrestrial biomass in studying chemical changes in lignin during hydrothermal alteration. The pyrolysis of such methoxyphenols has been studied to understand the product distribution and demethylation processes. This research is crucial in the field of organic geochemistry and environmental studies (Vane & Abbott, 1999).

Metabolism Studies

The oxidative metabolism of similar compounds, like 4-iodoanisole, by liver microsomes, has been studied to understand the metabolic pathways and the formation of various iodinated and methoxylated phenols. This research is significant in pharmacology and toxicology (Rizk & Hanzlik, 1995).

Chemical Synthesis and Reactions

Studies in chemical synthesis have shown the use of iodinated methoxyphenols in the formation of complex organic compounds. The iodination and subsequent reactions of methoxyphenols lead to the synthesis of various biologically active molecules. This demonstrates the compound's relevance in synthetic organic chemistry and drug development (Crich & Rumthao, 2004).

Electrochemical Sensors and Environmental Applications

Research has also been conducted on using methoxyphenols like 4-methoxyphenol for the development of electrochemical sensors. These sensors have applications in environmental and ecological safety, demonstrating the compound's utility in environmental monitoring and pollution control (Rahman et al., 2020).

Atmospheric Reactivity and Biomass Burning

The atmospheric reactivity of methoxyphenols, which are emitted during biomass burning, has been studied to understand their role in the formation of secondary organic aerosols. This research is critical for atmospheric chemistry and climate studies (Lauraguais et al., 2014).

Safety and Hazards

The safety data sheet suggests that 2-Iodo-4-methoxyphenol may form combustible dust concentrations in air . It is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Wirkmechanismus

Target of Action

It’s structurally similar compound, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (mmpp), has been shown to selectively inhibit signal transducer and activator of transcription 3 (stat3), which plays a crucial role in cellular responses to cytokines and growth factors .

Mode of Action

Based on the structural similarity to mmpp, it might interact with its targets, possibly leading to inhibition or modulation of their activity

Biochemical Pathways

Given the potential stat3 inhibitory activity, it might influence pathways related to inflammation and cell proliferation .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Iodo-4-methoxyphenol is currently unavailable in the literature . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

If it acts similarly to mmpp, it might exhibit anti-inflammatory properties .

Biochemische Analyse

Biochemical Properties

2-Iodo-4-methoxyphenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. These interactions often involve the formation of covalent bonds between the iodine atom of this compound and the active sites of these enzymes, leading to enzyme inhibition or activation . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, this compound has been found to inhibit the STAT3 signaling pathway, which is involved in cell growth and survival . This inhibition can result in reduced cell proliferation and increased apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The iodine atom in this compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the methoxy group can participate in hydrogen bonding with proteins, altering their conformation and activity . These interactions can result in changes in gene expression, as this compound can modulate the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate, potentially altering its effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification . It can interact with enzymes such as peroxidases and cytochrome P450s, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, affecting cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localizations can affect the activity and function of this compound, as it interacts with different biomolecules within these compartments .

Eigenschaften

IUPAC Name |

2-iodo-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYNENHPQYYEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463449 | |

| Record name | Phenol, 2-iodo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312534-71-7 | |

| Record name | Phenol, 2-iodo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)